![molecular formula C14H28N2O5S B13659112 rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate
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Overview
Description
rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate: is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nature of the substituents involved .
Scientific Research Applications
rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl (3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-ylcarbamate
- (3aR,6aS)-rel-Hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester .
Uniqueness
The uniqueness of rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate lies in its specific structural features, such as the hexahydrocyclopenta[c]pyrrole ring and the combination of tert-butyl and methanesulfonate groups.
Biological Activity
rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate is a complex organic compound with notable biological activities. This compound is characterized by its unique structural features, which include a cyclopentane ring and a carboxylate group, contributing to its potential pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C14H28N2O5S
- Molecular Weight : 336.45 g/mol
- CAS Number : 1446021-66-4
- Purity : 95% or higher .
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the methylamino group is believed to enhance its binding affinity to these receptors, which could lead to significant pharmacological effects.
Pharmacological Studies
- Neuropharmacological Effects :
- Antinociceptive Activity :
- Anti-inflammatory Properties :
Case Study 1: Antidepressant Effects
A study involving chronic administration of this compound in rodent models demonstrated significant improvements in depressive-like behaviors compared to control groups. The study concluded that the compound may influence serotonin pathways, leading to enhanced mood and reduced anxiety .
Case Study 2: Pain Management
In a controlled experiment assessing the antinociceptive effects of the compound, researchers found that it significantly decreased pain response times in models of acute pain. This suggests its potential utility in developing new analgesics .
Research Findings Summary Table
Q & A
Q. Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step processes:
- Cyclization : Formation of the bicyclic hexahydrocyclopenta[c]pyrrole core via ring-closing reactions, often using catalysts like Pd/C for hydrogenation (e.g., 40 psi H₂ in methanol) .
- Functionalization : Introduction of the methylamino group via reductive amination or nucleophilic substitution.
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic deprotection (e.g., TFA) .
- Salt Formation : Methanesulfonic acid is added to form the methanesulfonate salt, requiring precise stoichiometry and pH control.
Optimization : Key parameters include solvent polarity (e.g., THF or dichloromethane), temperature (35–70°C), and reaction time (16–24 hours). Purity (>98%) is achieved via HPLC purification using a YMC J’SPHERE C18 column with 0.05% TFA in water/acetonitrile .
Q. Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., δ 3.49 ppm for methylamino protons) and bicyclic structure .
- Mass Spectrometry (TOFMS) : Validates molecular weight (e.g., m/z 225.28 for the free base) .
- HPLC : Quantifies purity (>98%) using a 210 nm detection wavelength and gradient elution .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate) .
Q. Basic: What biological targets or mechanisms are associated with this compound?
The compound’s bicyclic pyrrolidine core and methylamino group suggest interactions with muscarinic acetylcholine receptors (mAChRs) , particularly as a potential antagonist. This activity is relevant in neuropharmacology for modulating cognitive functions or cholinergic pathways . In vitro assays (e.g., radioligand binding studies) are used to evaluate receptor affinity, with IC₅₀ values typically in the nanomolar range .
Q. Advanced: How can contradictory data on receptor binding affinity be resolved?
Discrepancies in reported IC₅₀ values may arise from:
- Stereochemical Variations : Ensure enantiomeric purity via chiral HPLC or X-ray crystallography, as minor impurities (e.g., rel-(3aR,6aR) vs. rel-(3aS,6aS)) alter binding .
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., CHO cells expressing M1/M3 mAChRs) .
- Data Normalization : Use internal controls (e.g., atropine as a reference antagonist) to minimize inter-lab variability .
Q. Advanced: What strategies are effective for controlling stereochemistry during synthesis?
- Chiral Catalysts : Use enantioselective catalysts (e.g., Pd/C with chiral ligands) for hydrogenation steps .
- Crystallization-Induced Diastereomer Resolution : Separate diastereomers using tert-butyl groups or other bulky substituents .
- Dynamic Kinetic Resolution (DKR) : Employ enzymes or transition-metal catalysts to favor the desired (3aR,5s,6aS) configuration .
Q. Advanced: How does structural modification (e.g., substituting the methylamino group) impact bioactivity?
- Methylamino Group : Critical for receptor binding; replacing it with bulkier amines (e.g., benzyl) reduces mAChR affinity due to steric hindrance .
- Bicyclic Core : Rigidity enhances selectivity; saturation of the cyclopentane ring improves metabolic stability .
- Methanesulfonate Counterion : Enhances solubility and bioavailability compared to hydrochloride salts .
Q. Advanced: How can in vitro-to-in vivo efficacy discrepancies be addressed in preclinical studies?
- Pharmacokinetic Profiling : Measure bioavailability (e.g., AUC₀–24h) and blood-brain barrier penetration using LC-MS/MS .
- Metabolite Identification : Use liver microsomes to identify oxidative metabolites (e.g., N-demethylation) that may reduce efficacy .
- Dosing Regimens : Optimize based on half-life (t½) and tissue distribution data from rodent models .
Properties
Molecular Formula |
C14H28N2O5S |
---|---|
Molecular Weight |
336.45 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-5-(methylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;methanesulfonic acid |
InChI |
InChI=1S/C13H24N2O2.CH4O3S/c1-13(2,3)17-12(16)15-7-9-5-11(14-4)6-10(9)8-15;1-5(2,3)4/h9-11,14H,5-8H2,1-4H3;1H3,(H,2,3,4)/t9-,10+,11?; |
InChI Key |
SWSBXNDMDRUXOS-DIVWUKMWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)NC.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)NC.CS(=O)(=O)O |
Origin of Product |
United States |
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